![molecular formula C9H20OSSi B14328560 Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane CAS No. 98194-90-2](/img/structure/B14328560.png)
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is a specialized organosilicon compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trimethylsilyl group attached to a sulfanyl-substituted oxane ring, making it a versatile reagent in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable oxane derivative in the presence of a base. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during multi-step synthesis. The sulfanyl group can participate in redox reactions and act as a nucleophile in substitution reactions.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler analog with only a trimethylsilyl group.
Bis(trimethylsilyl)sulfide: Contains two trimethylsilyl groups attached to a sulfur atom.
Tetramethylsilane: A related compound with four methyl groups attached to silicon.
Uniqueness
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is unique due to the presence of both the oxane ring and the sulfanyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to simpler silanes.
特性
CAS番号 |
98194-90-2 |
|---|---|
分子式 |
C9H20OSSi |
分子量 |
204.41 g/mol |
IUPAC名 |
trimethyl(oxan-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H20OSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h9H,4-8H2,1-3H3 |
InChIキー |
CBGNMERHCKSEBS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CSC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


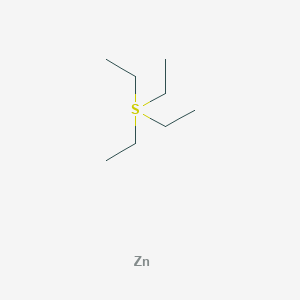
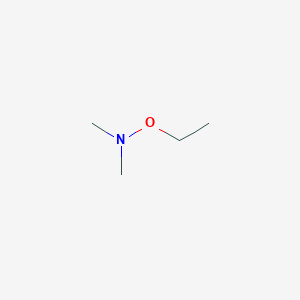
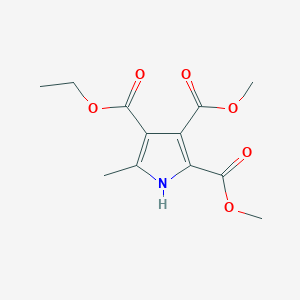
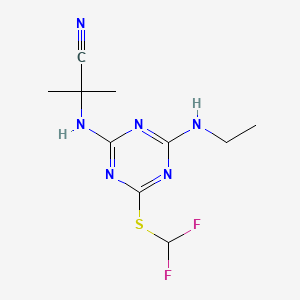
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
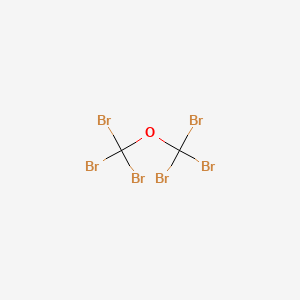
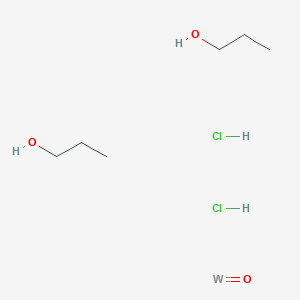
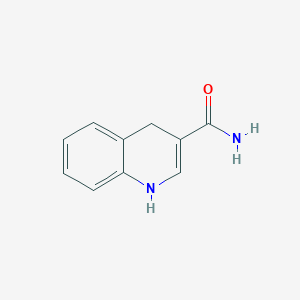
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
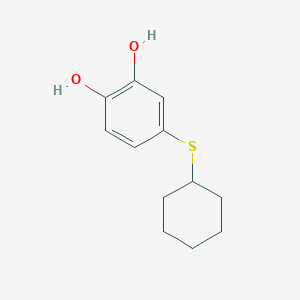
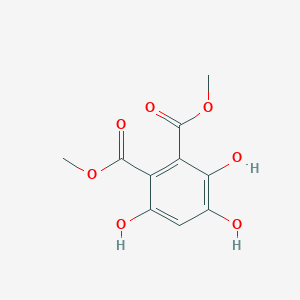
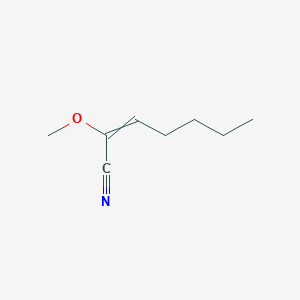
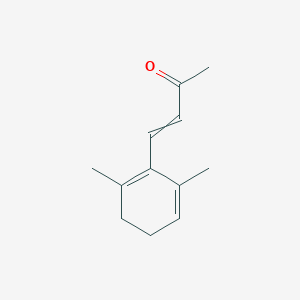
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
